molecular formula C4H6N4O B1303163 2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 63190-93-2

2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B1303163
CAS RN: 63190-93-2
M. Wt: 126.12 g/mol
InChI Key: KHRMZGYSACOJJH-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that is part of a broader class of 1,2,4-triazole derivatives. These compounds are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The core structure of 2-(1H-1,2,4-triazol-1-yl)acetamide consists of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to an acetamide group .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)acetamide and related derivatives is typically confirmed using spectroscopic methods such as 1H NMR, IR, and mass spectrometry. In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms within the compound . Computational studies, including density functional theory (DFT), can be employed to predict bond angles, bond lengths, and the reactivity of the compound based on its frontier molecular orbitals .

Chemical Reactions Analysis

The 1,2,4-triazole core is known to participate in various chemical reactions, which can be utilized to synthesize a wide array of derivatives with different substituents. These reactions include nucleophilic substitution, cycloadditions, and the formation of salts with organic and inorganic bases . The reactivity of the triazole ring allows for the introduction of various functional groups, which can significantly alter the physical, chemical, and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H-1,2,4-triazol-1-yl)acetamide derivatives are closely related to their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications. The presence of different substituents on the triazole ring can lead to a wide range of properties, making these compounds versatile in their potential uses. The biological activities, such as antiviral, virucidal, antimicrobial, and antibacterial properties, are also significant aspects of these compounds, with some showing promising results against various pathogens .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetamide involves using 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide. Optimal conditions for this synthesis include a reaction temperature of approximately 80℃ and a reaction time of 4 hours, yielding 87.5% of the product. The product is characterized using NMR, MS, IR, and elemental analysis (Yin, 2010).

Pharmacological Potential

  • 1,2,4-Triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)acetamide, have shown considerable synthetic and pharmacological potential. Their physical, physico-chemical, and biological properties suggest potential for widening the spectrum of synthesized derivatives and biological activity, including antiexudative properties (Chalenko et al., 2019).

Biological Assessment

  • A study on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including 2-(1H-1,2,4-triazol-1-yl)acetamide, and their biological assessment reveals the potential for these compounds to have interesting biological properties. The synthesized compounds were evaluated for their pharmacological activity, suggesting potential applications in medicinal chemistry (Karpina et al., 2019).

Antimicrobial Screening

  • The antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which include 2-(1H-1,2,4-triazol-1-yl)acetamide, revealed significant antibacterial, antifungal, and anti-tuberculosis activity. These findings demonstrate the pharmaceutical relevance of 1,2,4-triazole ring systems (MahyavanshiJyotindra et al., 2011).

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in some studies . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Therefore, further investigations on the scaffold of 1,2,4-triazole derivatives are needed to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRMZGYSACOJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A TARİKOĞULLARI, M Çizmecioğlu… - Marmara …, 2016 - dergipark.org.tr
A group of N-phenylacetamide derivatives bearing five membered heterocyclic rings, pyrazole or 1,2,4-triazole, were synthesized to investigate their cholinesterase inhibitory activities. …
Number of citations: 13 dergipark.org.tr
B Li, X Lin, Y Zhang, D Zhang, Y **ao, F Lin - Chemical Research in …, 2017 - Springer
A new series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives 3a―3f was synthe-sized and their structures were characterized by IR, 1 H NMR, 13 C NMR and …
Number of citations: 4 link.springer.com
S Banerjee, S Ganguly, KK Sen… - Journal of Advanced …, 2013 - japer.in
A series of twenty seven novel N-(substituted phenyl)-2-(1H-1, 2, 4-triazol-1-yl) acetamides 3 (ai), 2-[(4-amino-5-phenyl-4H-1, 2, 4-triazol-3-yl) thio]-N-(substituted phenyl) acetamides 5 (…
Number of citations: 2 japer.in
DC Liu, HJ Zhang, CM **, ZS Quan - Molecules, 2016 - mdpi.com
New benztriazoles with a mercapto-triazole and other heterocycle substituents were synthesized and evaluated for their anticonvulsant activity and neurotoxicity by using the maximal …
Number of citations: 72 www.mdpi.com
K GUMbER, A SIdHU, VK Sharma… - Oriental Journal of …, 2017 - researchgate.net
The lead hybridization concept was used to synthesize the series of 40 novel compounds having a 1, 2, 4-triazole moiety allied to various bioactive amines via carboxamide linkage. …
Number of citations: 5 www.researchgate.net
PK Deb, R Kaur, B Chandrasekaran, M Bala… - Medicinal Chemistry …, 2014 - Springer
A series of new 2-substituted-N-(1,3-thiazole-2-yl)acetamide 3–7 and N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide 10–13 derivatives have been synthesized and evaluated in vivo (…
Number of citations: 53 link.springer.com
O Afzal, MS Akhtar, S Kumar, MR Ali, M Jaggi… - European Journal of …, 2016 - Elsevier
A total of thirty five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and structures of all the compounds were confirmed on the basis of elemental …
Number of citations: 22 www.sciencedirect.com
MV Papadopoulou, WD Bloomer… - Bioorganic & medicinal …, 2015 - Elsevier
3-Nitro-1H-1,2,4-triazole- and 2-nitro-1H-imidazole-based amides with an aryloxy-phenyl core were synthesized and evaluated as antitrypanosomal agents. All 3-nitrotriazole-based …
Number of citations: 40 www.sciencedirect.com
K Voos, E Schönauer, A Alhayek… - …, 2021 - Wiley Online Library
Microbial infections are a significant threat to public health, and resistance is on the rise, so new antibiotics with novel modes of action are urgently needed. The extracellular zinc …
K Voos, E Schönauer, A Alhayek, J Haupenthal… - 2021 - repository.helmholtz-hzi.de
Microbial infections are a significant threat to public health and resistances are on the rise, so new antibiotics with novel modes of action are urgently needed. The extracellular zinc …
Number of citations: 2 repository.helmholtz-hzi.de

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